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Compound of Interest

4-Methoxy-2,3,5-
Compound Name:

trimethylbenzaldehyde
CAS No.: 59453-56-4
Cat. No.: B2804891

Get Quote

Executive Summary & Strategic Importance

Target Compound: 4-Methoxy-2,3,5-trimethylbenzaldehyde CAS Registry: 59453-56-4
(Distinct from the 2,3,6-isomer CAS 54344-92-2) Primary Application: Intermediate for
trimethyl-p-benzoquinone derivatives (Vitamin E precursors), acitretin-type retinoids, and
bioactive antioxidants.

This guide serves as a definitive technical reference for the spectral identification of 4-
Methoxy-2,3,5-trimethylbenzaldehyde. In drug development and fine chemical synthesis, this
compound is frequently confused with its regioisomer, 4-Methoxy-2,3,6-trimethylbenzaldehyde.
Due to the identical molecular weight (178.23 g/mol ) and similar melting points, traditional
analysis (MS, MP) often fails to distinguish them.

The "Product Performance" of this database is defined by its resolution: its ability to
unambiguously confirm the 2,3,5-substitution pattern and reject the thermodynamically favored
2,3,6-isomer.
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Structural Logic & Isomer Differentiation

The core challenge in characterizing this molecule is distinguishing the position of the aromatic
proton relative to the aldehyde group.

Comparative Structural Analysis[1]

o Target (2,3,5-Isomer): The single aromatic proton is located at Position 6. It is ortho to the
carbonyl (CHO) group.[1]

o Alternative (2,3,6-Isomer): The single aromatic proton is located at Position 5. It is meta to
the carbonyl group.[1]

Mechanism of Differentiation: The carbonyl group is a strong electron-withdrawing group
(EWG) via the mesomeric effect (

) and inductive effect (

). Protons located ortho to a carbonyl group experience significant deshielding, shifting their
NMR signal downfield (typically

ppm). Protons meta to the carbonyl lack this direct deshielding and appear upfield (
ppm).[1]

Visualization: NMR Logic Tree
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Caption: Decision logic for distinguishing the target 2,3,5-isomer from the common 2,3,6-
impurity based on the shielding environment of the aromatic proton.

Spectral Database & Performance Comparison
A. Nuclear Magnetic Resonance ( NMR)

Protocol: Dissolve 10 mg sample in 0.6 mL

(99.8% D) with 0.03% TMS. Acquire at 298 K.[1]
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Feature

Target: 2,3,5-
Isomer

Alternative: 2,3,6-
Isomer

Causality

Ar-H Shift

7.55-7.75 ppm (s)

6.90 - 6.95 ppm (s)

Deshielding: The H-6
proton in the 2,3,5-
isomer lies in the
deshielding cone of

the carbonyl group.

-CHO Shift

10.1- 10.2 ppm

10.4 - 10.5 ppm

Steric Hindrance: The
2,3,6-isomer has two
ortho-methyls flanking
the CHO, forcing it out
of plane and altering
the shift.

-OCH

Shift

~3.80 ppm

~3.85 ppm

Minimal difference;
unreliable for

identification.[1]

Ar-CH

3 distinct singlets

3 singlets (2 may

overlap)

The 2,3,6-isomer has
a plane of symmetry
effectively broken by
the methoxy, but
methyl environments

are more similar.

B. Infrared Spectroscopy (FT-IR)

Protocol: KBr Pellet or ATR (Diamond Crystal).[1]
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Target: 2,3,5- Alternative: 2,3,6- .
Feature Causality
Isomer Isomer

Resonance Inhibition:
In the 2,3,6-isomer,
the two ortho-methyl
groups sterically

1680 - 1690 cm 1695 - 1705 cm hinder the carbonyl
from lying coplanar
with the ring, reducing
conjugation and
increasing the

wavenumber.

Substitution pattern
Unique bands at 800- Unique bands at 800-

. . (penta-substituted
Fingerprint 900 cm 900 cm

benzene) dictates C-H

bending modes.

C. Mass Spectrometry (GC-MS | ESI-MS)

Protocol: El source, 70 eV.
e Molecular lon (

): 178.1 m/z (Both isomers).[1]

e Fragmentation: Both show loss of Methyl (M-15) and Formyl (M-29).

 Differentiation Value:Low. MS cannot reliably distinguish these regioisomers without prior
chromatographic separation.[1]

Experimental Validation Protocols

To ensure the integrity of your spectral database, follow these self-validating protocols.

Protocol 1: The "Shift-Check" Validation (NMR)

e Preparation: Prepare a ~20 mM solution in
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e Acquisition: Run a standard proton scan (16 scans, 2 sec relaxation delay).[1]

o Validation Criteria:

[¢]

Locate the aldehyde peak (

ppm).[1]

o Locate the aromatic region (

ppm).[1][2]

o Pass: Asinglet is observed between 7.50 and 7.80 ppm.[1] (Confirms 2,3,5-substitution).
o Fail: Asinglet is observed between 6.50 and 7.00 ppm. (Indicates 2,3,6-isomer).[3]

o Flag: Multiple singlets in the aromatic region indicate a mixture of isomers.[1]

Protocol 2: Purity Assessment via GC-FID

Since the isomers have different boiling points (predicted difference ~5-10°C due to dipole
moments), GC is effective for purity but requires a reference standard for retention time
confirmation.

e Column: DB-5 or equivalent non-polar capillary column.[1]
e Method: Ramp 100°C to 250°C at 10°C/min.

o Expectation: The 2,3,6-isomer (more sterically crowded, lower conjugation) typically elutes
slightly earlier than the 2,3,5-isomer.

Synthesis & Impurity Origin

Understanding the source of the "Alternative" (2,3,6-isomer) is crucial for process control.
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Para-Attack (Pos 4)
Blocked by -OMe?

2,3,5-Trimethylphenol Reimer-Tiemann or Ortho-Attack (Pos 6) 4-Methoxy-2,3,5-trimethylbenzaldehyde

(Starting Material) Vilsmeier-Haack Formylation Sterically Favored (Target)
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Caption: Synthesis often targets specific positions.[1][4][5][€] If starting from 2,3,6-
trimethylphenol, the 2,3,6-aldehyde is formed. If starting from 2,3,5-trimethylanisole, formylation
at C6 yields the target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Spectral Characterization Guide: 4-Methoxy-2,3,5-
trimethylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2804891/docs#spectral-characterization-guide-4-
methoxy-2-3-5-trimethylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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